molecular formula C15H12O4 B1320588 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde CAS No. 875854-00-5

6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B1320588
CAS No.: 875854-00-5
M. Wt: 256.25 g/mol
InChI Key: SNRUWDPXFOWYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound belonging to the family of benzo[d][1,3]dioxole derivatives. This compound has garnered significant attention in the scientific community due to its potential biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the condensation of benzo[d][1,3]-dioxole carbaldehyde with 4-methoxyphenyl derivatives. One common method includes the reaction of benzo[d][1,3]-dioxole-5-carbaldehyde with 4-methoxybenzaldehyde under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like ethanol (EtOH) and ethyl acetate (EtOAc) for crystallization and purification .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 6-Hydroxy-1,3-benzodioxole-5-carbaldehyde
  • 6-Bromo-1,3-benzodioxole-5-carbaldehyde
  • 6-(4-Methylphenyl)benzo[d][1,3]dioxole-5-carbaldehyde

Comparison: 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

6-(4-methoxyphenyl)-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-12-4-2-10(3-5-12)13-7-15-14(18-9-19-15)6-11(13)8-16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRUWDPXFOWYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2C=O)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594760
Record name 6-(4-Methoxyphenyl)-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875854-00-5
Record name 6-(4-Methoxyphenyl)-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.